molecular formula C29H20Br2O B12550191 3,5-Dibromo-2,4,4,6-tetraphenyl-4H-pyran CAS No. 142115-65-9

3,5-Dibromo-2,4,4,6-tetraphenyl-4H-pyran

Cat. No.: B12550191
CAS No.: 142115-65-9
M. Wt: 544.3 g/mol
InChI Key: ORLBTOHKGZMKQP-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,4,4,6-tetraphenyl-4H-pyran is a heterocyclic compound characterized by the presence of bromine atoms at the 3 and 5 positions of the pyran ring, along with four phenyl groups attached to the 2, 4, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-2,4,4,6-tetraphenyl-4H-pyran typically involves the bromination of 2,4,4,6-tetraphenyl-4H-pyran. The reaction is carried out using bromine in carbon disulfide as the solvent. The reaction conditions include maintaining a molar ratio of bromine to the parent compound at 2:1 .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2,4,4,6-tetraphenyl-4H-pyran undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms under suitable conditions.

    Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the parent compound.

Scientific Research Applications

3,5-Dibromo-2,4,4,6-tetraphenyl-4H-pyran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dibromo-2,4,4,6-tetraphenyl-4H-pyran involves its interaction with light, leading to photo-induced electronic transitions. These transitions can result in changes in the molecular structure, leading to observable color changes. The molecular targets and pathways involved are primarily related to its electronic structure and the nature of the substituents on the pyran ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2,4,4,6-tetraphenyl-4H-pyran is unique due to its specific arrangement of bromine and phenyl groups, which impart distinct photochemical properties. This makes it particularly valuable in the study of photochromic materials and other light-sensitive applications.

Properties

CAS No.

142115-65-9

Molecular Formula

C29H20Br2O

Molecular Weight

544.3 g/mol

IUPAC Name

3,5-dibromo-2,4,4,6-tetraphenylpyran

InChI

InChI=1S/C29H20Br2O/c30-27-25(21-13-5-1-6-14-21)32-26(22-15-7-2-8-16-22)28(31)29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

ORLBTOHKGZMKQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(C(=C(O2)C3=CC=CC=C3)Br)(C4=CC=CC=C4)C5=CC=CC=C5)Br

Origin of Product

United States

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